molecular formula C10H17ClN2S B2431674 N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride CAS No. 1415559-98-6

N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride

Cat. No.: B2431674
CAS No.: 1415559-98-6
M. Wt: 232.77
InChI Key: MZJHXIXJUXAVKA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, per IUPAC conventions, is N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine hydrochloride . The numbering of the benzothiazole ring begins at the sulfur atom (position 1), followed by the nitrogen (position 3), with the tetrahydro designation indicating partial saturation at positions 4–7. The propylamine substituent is attached to position 6 of the bicyclic system, and the hydrochloride salt form is denoted by the suffix "hydrochloride."

Key identifiers include:

  • CAS Registry Number : 1415559-98-6
  • Molecular Formula : $$ \text{C}{10}\text{H}{17}\text{ClN}_{2}\text{S} $$
  • Molecular Weight : 232.77 g/mol
  • SMILES Notation : CCCNC1CCc2ncsc2C1.Cl

The compound is also cataloged under alternative names such as 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine hydrochloride and pramipexole impurity D in pharmacological contexts.

Molecular Architecture and Functional Group Analysis

The molecular structure comprises a tetrahydrobenzo[d]thiazole core fused to a six-membered cyclohexene ring, with critical functional groups influencing its reactivity and interactions (Table 1).

Table 1: Molecular Features of N-Propyl-4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine Hydrochloride

Feature Description
Core Structure Partially saturated benzothiazole (4,5,6,7-tetrahydrobenzo[d]thiazole)
Substituents Propylamine at position 6; hydrochloride counterion
Functional Groups Primary amine (-NH₂), secondary amine (-NH-), thiazole (S, N heteroatoms)
Stereochemistry Chiral center at position 6 (R-configuration in dexpramipexole analogs)

The thiazole ring contributes aromatic character, while the tetrahydro modification introduces flexibility. The propylamine side chain enhances solubility in polar solvents, and the hydrochloride salt stabilizes the compound via ionic interactions.

Crystallographic Data and Conformational Studies

Crystallographic analyses reveal that the hydrochloride salt crystallizes in the orthorhombic system with space group $$ P21212_1 $$ (No. 19), as observed in related pramipexole derivatives. Key lattice parameters include:

Table 2: Crystallographic Parameters

Parameter Value (Å, °) Source
Unit Cell Dimensions $$ a = 8.92, \, b = 10.15, \, c = 14.30 $$
α, β, γ $$ 90^\circ, \, 90^\circ, \, 90^\circ $$
Z (Molecules/Unit Cell) 4

Hydrogen bonding between the amine groups and chloride ions stabilizes the crystal lattice, while van der Waals interactions govern packing efficiency. Conformational studies highlight restricted rotation around the C6-N bond due to steric hindrance from the propyl group, favoring a gauche conformation in solution.

Comparative Analysis with Benzothiazole Derivatives

This compound shares structural motifs with pharmacologically active benzothiazoles but differs in substituents and saturation (Table 3).

Table 3: Structural Comparison with Related Compounds

Compound Core Structure Substituents Key Differences
Pramipexole Tetrahydrobenzo[d]thiazole S-configuration at C6 Enantiomer of dexpramipexole
Dexpramipexole Tetrahydrobenzo[d]thiazole R-configuration at C6 Inactive against Parkinson’s
Benzothiazole Fully aromatic No saturation or amine groups Higher rigidity, lower solubility

The tetrahydro modification reduces aromaticity compared to benzothiazole, enhancing conformational flexibility and bioavailability. Unlike pramipexole, which is clinically used for Parkinson’s disease, the R-enantiomer (dexpra­mipexole) shows distinct biological profiles, underscoring the role of stereochemistry in activity.

Properties

IUPAC Name

N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.ClH/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9;/h7-8,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJHXIXJUXAVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)SC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride typically involves the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Antimicrobial Activity

N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride exhibits notable antimicrobial properties. Research indicates that compounds containing the thiazole ring structure can inhibit the growth of various bacterial and fungal pathogens. The mechanism of action often involves disrupting essential cellular processes, such as lipid biosynthesis in bacteria.

Table 1: Antimicrobial Activity Data

Bacteria TestedConcentration (mM)Zone of Inhibition (mm)
E. coli810
S. aureus89
B. subtilis88
S. epidermidis87

This data suggests that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound also shows promise as an anticancer agent. Studies have indicated that derivatives of thiazole can act as potent antimitotic agents, which may lead to cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action :

  • Induction of S phase arrest in the cell cycle.
  • Upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • Activation of caspase pathways leading to mitochondrial dysfunction and subsequent cell death.

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines through these mechanisms .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with potentially enhanced biological activity. These derivatives are often explored for their pharmacological properties in preclinical studies.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was included among several compounds tested against common bacterial strains. The results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Efficacy

A separate study focused on the anticancer effects of benzothiazole derivatives highlighted this compound's ability to induce apoptosis in human breast adenocarcinoma cells (MCF7). The compound was shown to effectively reduce cell viability in a dose-dependent manner.

Mechanism of Action

The mechanism of action of N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride include:

Uniqueness

This compound is unique due to its specific propyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Composition

  • Molecular Formula : C₁₀H₁₆N₂S·ClH
  • Molecular Weight : 232.77 g/mol
  • CAS Number : 1415559-98-6
  • Physical Form : White solid, soluble in water
  • Melting Point : 154°C

This compound serves as a versatile building block in synthetic chemistry and has been explored for various biological applications.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds found that modifications in the structure could enhance their efficacy against a range of pathogens. Specifically, compounds with electron-withdrawing groups demonstrated improved activity against bacterial strains .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. A series of thiazole derivatives were synthesized and tested against different cancer cell lines. The results showed promising cytotoxic effects with low IC50 values in certain derivatives, indicating their potential as anticancer agents .

3. Urease Inhibition

Thiazole derivatives have been recognized for their ability to inhibit urease, an enzyme linked to various diseases including urinary infections and gastric disorders. The compound's structural characteristics play a crucial role in its inhibitory activity .

4. Neuropharmacological Effects

The compound has shown promise as a D2/D3 dopamine receptor agonist. In studies involving Parkinson’s disease models, derivatives of N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine demonstrated high affinity for dopamine receptors and exhibited neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. Key findings from SAR studies include:

  • Substituents : Non-bulky electron-withdrawing groups at specific positions enhance biological activity.
  • Ring Modifications : Alterations to the thiazole ring can significantly impact pharmacological properties.
CompoundActivity TypeIC50 Value (µM)Reference
Compound AAnticancer10.2
Compound BUrease Inhibition15.0
Compound CD2/D3 Agonist16.4 (D2)

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various thiazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics.

Case Study 2: Neuroprotective Effects

In a preclinical model of Parkinson's disease, the compound was tested for its neuroprotective capabilities. Results showed that it not only activated dopamine receptors but also reduced neuroinflammation markers, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for synthesizing N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride with high purity?

  • Methodological Answer : Employ factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Use statistical optimization to identify critical factors affecting yield and purity. For instance, central composite designs can minimize experimental runs while accounting for interactions between variables . Post-synthesis, validate purity via HPLC coupled with mass spectrometry, ensuring baseline separation of byproducts .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Use 1H^1H- and 13C^13C-NMR to confirm the tetrahydrobenzo[d]thiazole core and propylamine substituents.
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the amine and thiazole moieties .
  • Elemental Analysis : Validate empirical formula consistency (C, H, N, S, Cl) with theoretical values.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans (e.g., ANSI Z400.1 standards). Conduct hazard assessments for amine-hydrochloride reactivity, including compatibility with solvents and oxidizing agents. Use fume hoods for synthesis and PPE (gloves, goggles) for all procedures. Implement emergency protocols for inhalation or dermal exposure, referencing safety data sheets (SDS) .

Q. How can reaction conditions be optimized to minimize byproduct formation?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables like pH, temperature, and catalyst loading. Use kinetic studies (e.g., in-situ FTIR) to monitor intermediate formation and adjust quenching times. Fractional factorial designs reduce experimental burden while identifying dominant factors .

Advanced Research Questions

Q. What computational approaches are effective in predicting reaction pathways for synthesizing this compound?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for cyclization and amine functionalization steps. Transition state analysis identifies rate-limiting steps. Pair computational results with experimental validation via isotopic labeling (e.g., 15N^{15}N) to confirm mechanistic hypotheses .

Q. How can discrepancies between theoretical predictions and experimental outcomes be resolved?

  • Methodological Answer : Implement a feedback loop where experimental data (e.g., kinetic profiles, byproduct ratios) refine computational models. For example, recalibrate solvation effects in DFT using COSMO-RS models if observed yields deviate from predictions. Cross-validate with ab initio molecular dynamics (AIMD) to account for solvent dynamics .

Q. What advanced separation techniques improve purification efficiency for this compound?

  • Methodological Answer : Explore membrane-based separations (e.g., nanofiltration) to isolate the hydrochloride salt from unreacted precursors. Optimize membrane pore size (≤1 kDa) and solvent resistance using Hansen solubility parameters. Alternatively, employ simulated moving bed (SMB) chromatography for continuous purification at scale .

Q. How can environmental impact assessments guide sustainable synthesis protocols?

  • Methodological Answer : Conduct life-cycle assessments (LCA) to quantify waste generation and energy use. Substitute hazardous solvents (e.g., DMF) with ionic liquids or bio-based alternatives. Use fugacity models to predict atmospheric persistence of volatile intermediates, referencing DOE atmospheric chemistry frameworks .

Q. What theoretical frameworks support structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen derivatives against target receptors (e.g., kinase enzymes). Validate predictions with surface plasmon resonance (SPR) binding assays. Use QSAR models to correlate electronic descriptors (HOMO/LUMO gaps, logP) with bioactivity .

Methodological Integration Table

Research StageTechniques/ToolsEvidence Reference
Synthesis OptimizationDoE, RSM, Kinetic FTIR
Computational ModelingDFT, AIMD, COSMO-RS
PurificationNanofiltration, SMB Chromatography
Environmental ImpactLCA, Fugacity Models
Safety ComplianceChemical Hygiene Plans, SDS

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